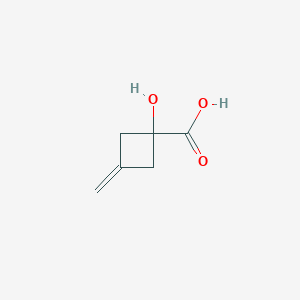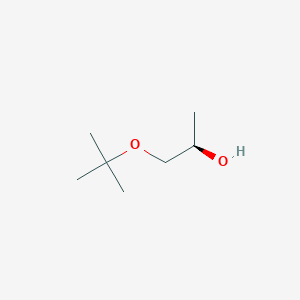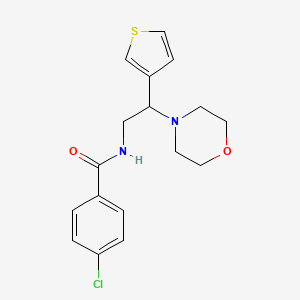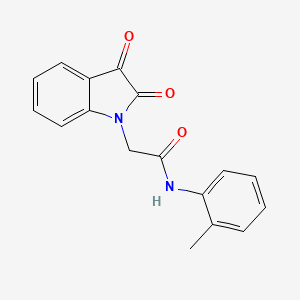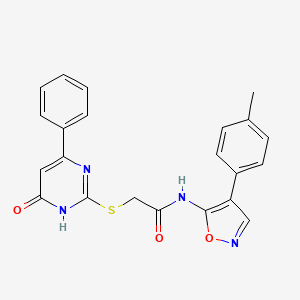
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The compound is part of a broader class of chemicals synthesized for their potential pharmacological applications. Research has been focused on synthesizing derivatives with specific structural components to evaluate their antimicrobial effectiveness. For example, a study highlighted the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, showcasing their activity against various microbial species. This research implies the significance of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Radiosynthesis for Imaging Applications
Another application lies in the radiosynthesis of selective ligands for imaging purposes, such as the development of radioligands like [18F]PBR111, which is synthesized from a similar compound for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This indicates the role of such compounds in advancing neuroimaging techniques (Dollé et al., 2008).
Potential in Drug Development
The structure of this compound lends itself to modifications that could lead to the development of new therapeutic agents. Studies on related structures have explored their use as inhibitors or activators in various biochemical pathways, offering insights into their potential application in drug discovery and development. For instance, synthesis efforts aim to create derivatives that can serve as potent antibacterial agents, highlighting the ongoing research into their use in combating infectious diseases (Kerru et al., 2019).
Chemical Synthesis and Characterization
Research also delves into the chemical synthesis and characterization of these compounds, providing a foundational understanding of their properties and potential applications. Studies involving the synthesis of fused thiazolo[3,2-a]pyrimidinones and their characterization highlight the chemical versatility and applicability of these compounds in creating novel chemical entities with potential pharmacological activities (Janardhan et al., 2014).
Antioxidant Activity
Additionally, some derivatives have been investigated for their antioxidant activity, suggesting their potential in addressing oxidative stress-related diseases. This opens another avenue of research into the therapeutic applications of these compounds, underscoring their multifaceted utility in scientific research (Dhakhda et al., 2021).
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-14-7-9-15(10-8-14)17-12-23-29-21(17)25-20(28)13-30-22-24-18(11-19(27)26-22)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,25,28)(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMUONZZHXPCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

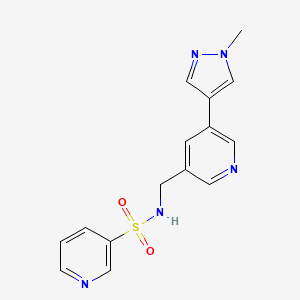
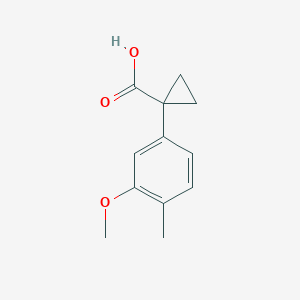

![ethyl 4-[[(Z)-2-cyano-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2957411.png)
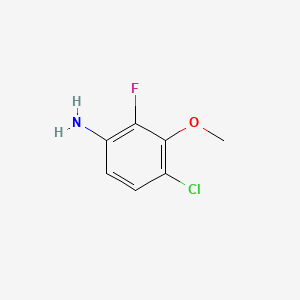
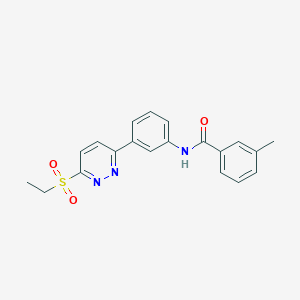
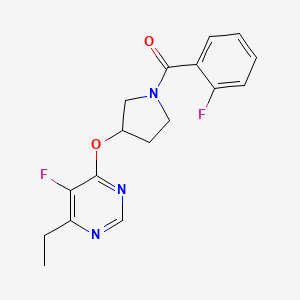
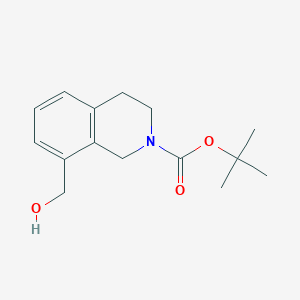
![2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957421.png)

